LogP Advantage: 2.6- to 11-Fold Higher Computed Lipophilicity Versus Shorter N-Alkyl Homologs
1-Hexyl-1,4-diazepane exhibits an XLogP3 of 2.3 and a measured logP of 2.86, substantially exceeding the lipophilicity of shorter N-alkyl-1,4-diazepane comparators [1]. The unsubstituted homopiperazine has a logP of approximately 0.23 [2], while 1-methyl-1,4-diazepane shows an ACD/LogP of 0.21 , 1-propyl-1,4-diazepane a logP of 0.98 , and 1-butyl-1,4-diazepane a logP of 1.35 . The hexyl derivative is therefore 11- to 14-fold more lipophilic than the methyl and parent compounds and approximately 2-fold more lipophilic than the butyl analog. This logP range (2.3–2.9) falls within the optimal window for passive blood-brain barrier penetration and membrane partitioning, whereas the shorter-chain analogs (logP < 1.5) reside below the typical CNS drug-like threshold [3].
| Evidence Dimension | Computed/Measured logP (octanol-water partition coefficient) |
|---|---|
| Target Compound Data | XLogP3 = 2.3; measured logP = 2.86 (1-Hexyl-1,4-diazepane) |
| Comparator Or Baseline | Homopiperazine: logP ~0.23; 1-Methyl: ACD/LogP 0.21; 1-Propyl: logP 0.98; 1-Butyl: logP 1.35 |
| Quantified Difference | Hexyl vs. Methyl: ΔlogP ≈ 2.1–2.7; Hexyl vs. Butyl: ΔlogP ≈ 0.95–1.5; Hexyl vs. parent: ΔlogP ≈ 2.1–2.6 |
| Conditions | Computed values from PubChem XLogP3, ACD/LogP, Hit2Lead, and Chem960 databases; measured values from chemsrc |
Why This Matters
A logP above 2.0 is a recognized threshold for CNS drug-likeness and adequate membrane permeability; the hexyl derivative uniquely achieves this among N-alkyl-1,4-diazepanes, making it the preferred choice for CNS-targeted library synthesis.
- [1] PubChem XLogP3-AA computed descriptor for CID 20193913, 1-Hexyl-1,4-diazepane. PubChem Release 2019.06.18. View Source
- [2] Chemwhat. Homopiperazine (CAS 505-66-8) – LogP 0.22690. https://www.chemwhat.tw (accessed 2026-05-07). View Source
- [3] Pajouhesh, H.; Lenz, G.R. Medicinal chemical properties of successful central nervous system drugs. NeuroRx 2(4): 541-553, 2005. (CNS drug-likeness logP criteria). View Source
